The core structure of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine incorporates a pyrrolo[2,3-b]pyridine ring system. This ring system is present in various bioactive molecules, including some with antitumor and antibacterial properties []. The chlorine atom and the triisopropylsilyl group attached to the ring might further modulate these biological effects. However, specific research on this particular compound's medicinal properties is currently lacking.
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by a pyrrolopyridine core, which consists of a fused pyrrole and pyridine ring system. Its molecular formula is C16H25ClN2Si, and it has a molecular weight of approximately 306.91 g/mol. The presence of the triisopropylsilyl group provides steric hindrance, enhancing the compound's stability and reactivity in various
Following standard laboratory safety practices, including proper personal protective equipment (PPE) and handling procedures for potentially hazardous chemicals, is recommended when working with unknown compounds.
The analysis presented here is limited by the scarcity of scientific information on 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.
Future research efforts could focus on:
The chemical reactivity of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is influenced by its functional groups. It can participate in several reactions:
Research indicates that compounds similar to 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activity. These compounds are often evaluated for their potential as:
The synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in:
Studies on interaction mechanisms reveal that 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine interacts with various biological targets:
Several compounds share structural similarities with 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Amino-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Contains an amino group instead of chlorine | Exhibits different kinase inhibition profiles |
5-Methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at the 5-position | Alters solubility and biological activity |
4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution at the 4-position | Potentially different electronic properties affecting reactivity |
The unique combination of a triisopropylsilyl group and a chlorinated pyrrolopyridine structure makes 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine particularly valuable in research and development within medicinal chemistry and organic synthesis.